Cas no 16794-13-1 (2-methylpropane-2-sulfonic acid)

2-methylpropane-2-sulfonic acid 化学的及び物理的性質
名前と識別子
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- 2-Propanesulfonic acid, 2-methyl-
- 2-methylpropane-2-sulfonic acid
- Q27466735
- 16794-13-1
- EN300-1576956
- CS-0529765
- DTXSID50328382
- 2-methyl-2-propanesulfonic acid
- SCHEMBL28624
-
- インチ: InChI=1S/C4H10O3S/c1-4(2,3)8(5,6)7/h1-3H3,(H,5,6,7)
- InChIKey: XCJGLBWDZKLQCY-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)S(=O)(=O)O
計算された属性
- せいみつぶんしりょう: 138.0351
- どういたいしつりょう: 138.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 62.8Ų
じっけんとくせい
- ゆうかいてん: 113.0 °C
- PSA: 54.37
2-methylpropane-2-sulfonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1576956-10.0g |
2-methylpropane-2-sulfonic acid |
16794-13-1 | 95% | 10g |
$1778.0 | 2023-06-04 | |
Enamine | EN300-1576956-2.5g |
2-methylpropane-2-sulfonic acid |
16794-13-1 | 95% | 2.5g |
$810.0 | 2023-06-04 | |
Enamine | EN300-1576956-0.05g |
2-methylpropane-2-sulfonic acid |
16794-13-1 | 95% | 0.05g |
$76.0 | 2023-06-04 | |
Enamine | EN300-1576956-5.0g |
2-methylpropane-2-sulfonic acid |
16794-13-1 | 95% | 5g |
$1199.0 | 2023-06-04 | |
Enamine | EN300-1576956-0.5g |
2-methylpropane-2-sulfonic acid |
16794-13-1 | 95% | 0.5g |
$310.0 | 2023-06-04 | |
1PlusChem | 1P001Y6N-2.5g |
2-Propanesulfonic acid, 2-methyl- |
16794-13-1 | 95% | 2.5g |
$1063.00 | 2024-06-19 | |
1PlusChem | 1P001Y6N-1g |
2-Propanesulfonic acid, 2-methyl- |
16794-13-1 | 95% | 1g |
$574.00 | 2024-06-19 | |
1PlusChem | 1P001Y6N-500mg |
2-Propanesulfonic acid, 2-methyl- |
16794-13-1 | 95% | 500mg |
$445.00 | 2024-06-19 | |
Enamine | EN300-1576956-0.1g |
2-methylpropane-2-sulfonic acid |
16794-13-1 | 95% | 0.1g |
$113.0 | 2023-06-04 | |
Enamine | EN300-1576956-0.25g |
2-methylpropane-2-sulfonic acid |
16794-13-1 | 95% | 0.25g |
$162.0 | 2023-06-04 |
2-methylpropane-2-sulfonic acid 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Organosulfonic acids
2-methylpropane-2-sulfonic acidに関する追加情報
Recent Advances in the Application of 2-Methylpropane-2-Sulfonic Acid (CAS: 16794-13-1) in Chemical Biology and Pharmaceutical Research
2-Methylpropane-2-sulfonic acid (CAS: 16794-13-1), a sulfonic acid derivative with a tert-butyl group, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique physicochemical properties and versatile applications. This research brief synthesizes the latest findings on this compound, focusing on its role as a buffering agent, chemical intermediate, and potential therapeutic candidate. Recent studies highlight its exceptional stability in aqueous solutions across a wide pH range (pH 1-12), making it particularly valuable for biochemical assays and pharmaceutical formulations where pH maintenance is critical.
In structural biology applications, 2-methylpropane-2-sulfonic acid has demonstrated remarkable utility as a crystallization additive. A 2023 study published in Acta Crystallographica Section D reported its effectiveness in promoting protein crystal growth for membrane proteins, achieving up to 40% improvement in diffraction quality compared to conventional additives. The bulky tert-butyl group appears to interact favorably with hydrophobic protein domains while the sulfonic acid moiety maintains solubility, creating an optimal balance for crystal lattice formation. Researchers at the European Molecular Biology Laboratory have successfully employed this compound in solving the structures of several G-protein coupled receptors (GPCRs), a notoriously difficult protein family to crystallize.
Pharmaceutical development has seen innovative uses of 16794-13-1 as a counterion for basic drug molecules. A recent patent application (WO2023187654) describes its use in forming stable salts with amine-containing therapeutics, significantly improving their bioavailability. The resulting drug salts show enhanced dissolution profiles - a critical factor for oral drug delivery. Molecular dynamics simulations suggest that the steric bulk of the tert-butyl group prevents tight ion pairing, thereby facilitating faster dissolution rates compared to traditional sulfonate counterions like tosylate or mesylate.
Emerging research in medicinal chemistry reveals the potential of 2-methylpropane-2-sulfonic acid derivatives as novel enzyme inhibitors. A 2024 study in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives of this compound exhibit potent inhibitory activity against carbonic anhydrase IX, a cancer-associated enzyme, with IC50 values in the low nanomolar range. The unique steric and electronic properties of the tert-butylsulfonyl moiety appear to confer both high affinity and selectivity for the tumor-associated isoform over off-target carbonic anhydrases.
From a synthetic chemistry perspective, recent advances have improved the production efficiency of 16794-13-1. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) describes an electrochemical synthesis method that achieves 85% yield with minimal waste generation, addressing previous concerns about the environmental impact of traditional sulfonation routes. This development is particularly significant given the compound's increasing use in large-scale pharmaceutical manufacturing.
Safety and toxicology studies have kept pace with these developments. The latest regulatory assessments (ECHA 2023) confirm the compound's favorable safety profile, with no evidence of genotoxicity or significant ecological hazards at anticipated use levels. However, researchers note that formulation studies should account for its strong acidity (pKa ≈ -1.2) when designing drug products or biochemical reagents.
Looking forward, the unique properties of 2-methylpropane-2-sulfonic acid position it as a multifunctional tool in drug discovery and development. Current research directions include exploring its use in mRNA vaccine formulations as a stabilizer, investigating its potential as a cryoprotectant for biologics, and developing novel prodrug strategies leveraging its sulfonate group. The compound's versatility across these diverse applications underscores its growing importance in modern pharmaceutical sciences.
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